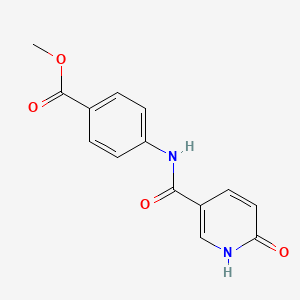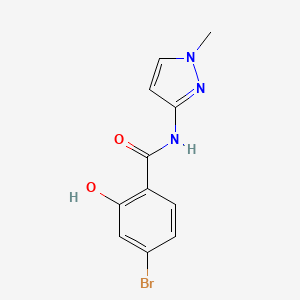
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a pyrazole ring attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Pyrazole Formation: The brominated intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives under appropriate conditions to form the desired pyrazole ring.
Amidation: The final step involves the formation of the amide bond between the pyrazole ring and the benzamide moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium azide, potassium thiolate, or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-bromo-2-oxo-N-(1-methyl-1H-pyrazol-3-yl)benzamide.
Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
作用機序
The mechanism of action of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target protein or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-bromo-2-hydroxybenzamide: Lacks the pyrazole ring, which may result in different biological activity and properties.
2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and interaction with molecular targets.
4-bromo-2-hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both the bromine atom and the pyrazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
4-bromo-2-hydroxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-15-5-4-10(14-15)13-11(17)8-3-2-7(12)6-9(8)16/h2-6,16H,1H3,(H,13,14,17) |
InChIキー |
SYQNMBRVXBBBRY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


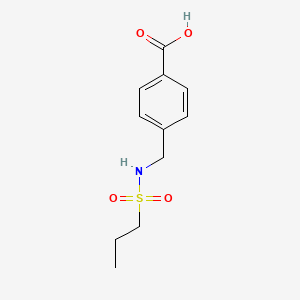
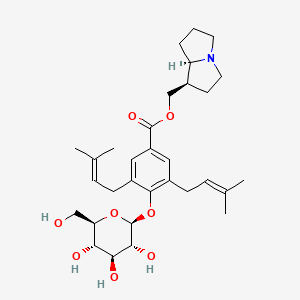
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)

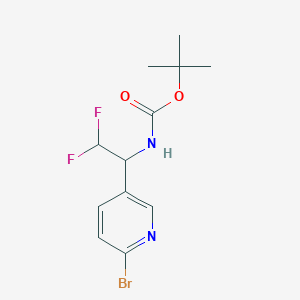

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
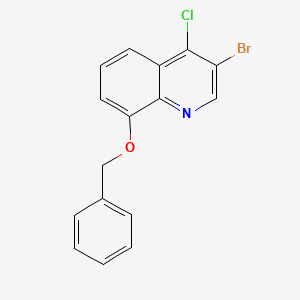
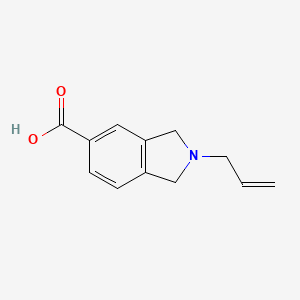
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)


